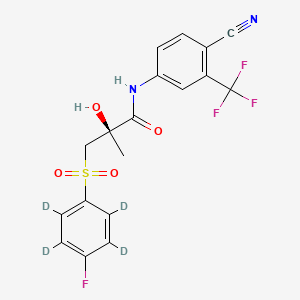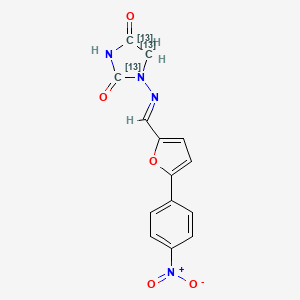
Dantrolene-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dantrolene-13C3 is a labeled variant of Dantrolene . Dantrolene is a direct-acting skeletal muscle relaxant used for the treatment of management of the fulminant hypermetabolism of skeletal muscle leading to malignant hyperthermia crisis . It is a hydantoin derivative .
Synthesis Analysis
Dantrolene was first synthesized by Snyder et al. in 1967 . The synthesis of Dantrolene-13C3 specifically is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of Dantrolene-13C3 is C14H10N4O5 . It has a molecular weight of 317.23 .Chemical Reactions Analysis
Dantrolene-13C3, like Dantrolene, acts as a muscle relaxant via inhibiting Ca2+ ions release from the sarcoplasmic reticulum .Physical And Chemical Properties Analysis
Dantrolene-13C3 is a solid . It has a yellow color . The exact values for properties such as pH, melting point, boiling point, flash point, evaporation rate, and water solubility are not available .Applications De Recherche Scientifique
Molecular Mechanism of Action on Ryanodine Receptors
Dantrolene has been identified to interact specifically with the ryanodine receptor (RyR), which plays a crucial role in calcium release from the sarcoplasmic reticulum in skeletal muscle. This interaction is pivotal for its therapeutic action in conditions such as malignant hyperthermia and certain cardiovascular disorders. Research has pinpointed the N-terminal region of the skeletal muscle isoform of the ryanodine receptor (RyR1) as a molecular target for dantrolene, utilizing photoaffinity analogs to map this interaction. This binding modulates the receptor's function, highlighting the drug's mechanism of suppressing intracellular calcium release (K. Paul-Pletzer et al., 2002).
Cardiomyocyte Function Improvement
In failing hearts, dantrolene demonstrates a marked improvement in cardiomyocyte function by stabilizing interdomain interactions within the RyR2 receptor, the cardiac isoform of RyR. This stabilization inhibits spontaneous calcium leak and enhances cardiac performance, suggesting a therapeutic potential for heart failure treatment (Shigeki Kobayashi et al., 2009).
Neuroprotection and Neurointensive Care Applications
Dantrolene's inhibitory effect on intracellular calcium release has neuroprotective implications, potentially benefiting patients in the neurointensive care unit (NICU). Its mechanism involves the inhibition of the ryanodine receptor, suggesting a role in managing neuronal injury and other conditions where calcium dysregulation is a factor (S. Muehlschlegel, J. Sims, 2009).
Antioxidant Properties
Dantrolene also exhibits in vitro antioxidant properties, indicating its potential beyond muscle relaxation. Its effect on reducing lipid peroxidation suggests that dantrolene could contribute to the protection against oxidative stress-related cellular damage (M. Büyükokuroğlu et al., 2001).
Radiolabeling for Imaging Applications
The development of [13N]dantrolene, a positron emission tomography (PET) probe, underscores the drug's utility in imaging studies. This application aims to visualize the distribution and effects of dantrolene in vivo, providing insights into its pharmacokinetics and the biological systems it impacts (K. Kumata et al., 2012).
Safety And Hazards
Dantrolene-13C3 should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .
Orientations Futures
Propriétés
IUPAC Name |
1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+/i8+1,13+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-VFVCCWAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675655 |
Source


|
| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dantrolene-13C3 | |
CAS RN |
1185234-99-4 |
Source


|
| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

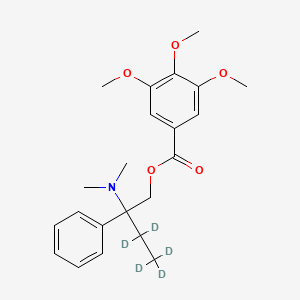
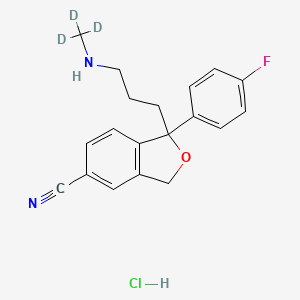
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
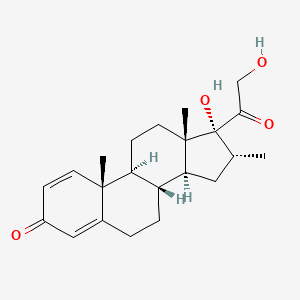

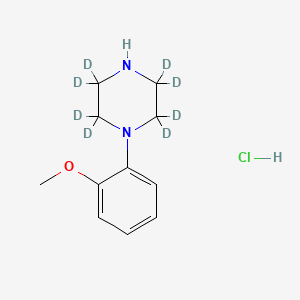

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
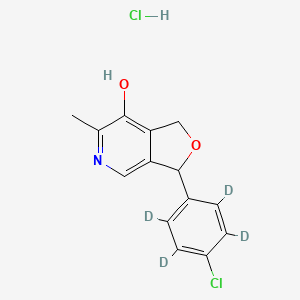
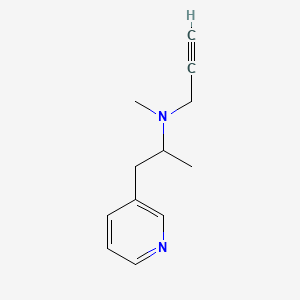
![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)
